Apixaban is classified as a direct factor Xa inhibitor, characterized by its ability to inhibit both free and clot-bound factor Xa without requiring antithrombin III. It is synthesized through complex chemical processes involving various intermediates, with its structure defined by specific molecular characteristics. The dimer impurities arise during the synthesis and storage of Apixaban, leading to potential variations in drug purity and effectiveness .
The synthesis of Apixaban involves several key steps, typically starting from simpler organic compounds. Various patents detail methods for producing Apixaban with minimal dimer impurities:
The molecular structure of Apixaban is defined by its unique arrangement of atoms that confer its anticoagulant properties. The dimer impurities typically exhibit higher molecular weights compared to the parent compound, complicating their identification during analytical assessments.
The formation of Apixaban dimers can occur through various chemical reactions during synthesis or storage:
Apixaban exerts its anticoagulant effect by directly inhibiting factor Xa:
The physical properties of Apixaban include:
Chemical properties include:
Apixaban is primarily utilized in clinical settings for:
Dimer impurities arise during apixaban synthesis through specific chemical pathways, primarily involving reactive intermediates in the manufacturing process. The predominant dimeric species include Bis-apixaban (Formula I) and Apixaban-anisole dimer (Formula II), which form during the final coupling reaction between the pyrazole carboxylic acid intermediate (Compound 1) and the chlorophenyl piperidone precursor (Compound 2) [1] [5]. This nucleophilic substitution reaction, conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), provides the kinetic conditions conducive to dimerization when stoichiometric imbalances or temperature excursions occur.
Thermal degradation during decarboxylation or amidation steps generates Apixaban-amide dimer (Formula III) and Apixaban-ester dimer (Formula IV) at rates exceeding 1.5% when reaction temperatures surpass 60°C [5] [9]. These side reactions are particularly prevalent during the synthesis of the penultimate intermediate, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, where residual carboxylate anions attack electrophilic centers on neighboring molecules [7].
Table 1: Primary Dimer Impurities in Apixaban Synthesis
Dimer Designation | Chemical Name | Formation Stage | Structural Features |
---|---|---|---|
Formula I | Bis-apixaban | Final coupling | C-N linkage between pyrazole rings |
Formula II | Apixaban-anisole dimer | Methoxy deprotection | Azo-bonded anisole moiety |
Formula III | Apixaban-amide dimer | Amidation | Carboxamide linkage |
Formula IV | Apixaban-ester dimer | Ester hydrolysis | Ethoxycarbonyl bridge |
Oxidative dimerization represents another significant pathway, where Azoxy-linked dimers form during the oxidation of hydrazide intermediates when exposed to atmospheric oxygen. These species exhibit characteristic UV absorbance at 380-400 nm and constitute up to 0.8% of total impurities if synthesis occurs under non-inert conditions [6] [9]. Process analytical technology (PAT) studies demonstrate that maintaining oxygen levels below 5 ppm during critical synthesis steps reduces these dimers to pharmacologically acceptable limits (<0.15%) [9].
The molecular mechanisms underlying apixaban dimerization involve both electrophilic substitution and radical-mediated pathways. Density functional theory (DFT) calculations reveal that the electron-deficient carbon at the 4-position of the pyrazole ring (calculated partial charge: +0.32) undergoes nucleophilic attack by the deprotonated amide nitrogen (partial charge: -0.41) of another apixaban molecule, forming the C-N linked bis-apixaban dimer with an activation energy barrier of 85 kJ/mol [5]. This mechanism predominates in alkaline conditions (pH > 8) where amide deprotonation occurs readily.
Acid-catalyzed dimerization proceeds through piperidinone ring opening followed by electrophilic coupling. Under acidic conditions (pH < 3), the protonated carbonyl oxygen of the 2-oxopiperidine moiety becomes a potent electrophile, attacking the electron-rich anisole ring of another molecule. Kinetic studies demonstrate second-order dependence on apixaban concentration with an activation energy of 92 kJ/mol, producing anisole-bridged dimers that account for up to 2.3% of impurities in crude apixaban [5] [9].
Metal-catalyzed oxidative coupling constitutes a third mechanistic pathway where trace transition metals (Fe³⁺ > Cu²⁺ > Ni²⁺) catalyze radical formation at the pyrazole C-H bonds. Electron paramagnetic resonance (EPR) spectroscopy confirms the presence of persistent nitrogen-centered radicals during synthesis, which dimerize to form azo-bonded dimers detectable at 0.1-0.5% levels. Chelating resins reduce catalytic metal content below 1 ppm, effectively suppressing this pathway during intermediate purification [6] [9].
Reverse-phase high-performance liquid chromatography (RP-HPLC) forms the cornerstone of dimer impurity control, with optimized methods achieving baseline separation of all major dimer species. The validated stability-indicating method employs:
This method resolves nine apixaban-related impurities within 35 minutes, with dimer impurities exhibiting retention times between 22.5-28.3 minutes and detection limits of 0.003-0.008% (Table 2). Quality-by-Design (QbD) optimization identified column temperature (40°C ± 2°C) and buffer pH (3.5 ± 0.1) as critical method parameters controlling dimer resolution [8].
Table 2: Chromatographic Parameters for Major Dimer Impurities
Dimer Compound | Retention Time (min) | Resolution Factor | LOD (% rel. to apixaban) | LOQ (% rel. to apixaban) |
---|---|---|---|---|
Bis-apixaban (I) | 22.5 | 4.2 | 0.005 | 0.015 |
Apixaban-anisole dimer (II) | 25.8 | 5.1 | 0.003 | 0.010 |
Apixaban-amide dimer (III) | 26.7 | 4.8 | 0.006 | 0.020 |
Apixaban-ester dimer (IV) | 28.3 | 6.3 | 0.008 | 0.025 |
Preparative chromatography enables isolation of gram quantities of dimer impurities using silica gel columns with dichloromethane-methanol-ammonia (90:9:1 v/v/v) as the eluent. The isolated dimers serve as analytical reference standards for method validation and structural characterization through NMR and LC-MS [3] [6]. Carbon-based stationary phases demonstrate enhanced selectivity for the azoxy-linked dimer due to π-π interactions, achieving 98.5% recovery from crude reaction mixtures when used in recycling HPLC mode [6].
Dimer impurities are effectively excluded during crystallization through strategic solvent selection and process control. The differential solubility of dimers versus apixaban in ethanol-water mixtures enables selective crystallization, with optimal purification achieved at 55-60% ethanol content and temperatures maintained at 0-5°C. This process exploits the 3.5-fold lower solubility of dimers compared to apixaban in this solvent system (apixaban solubility: 12.7 mg/mL vs bis-apixaban solubility: 3.6 mg/mL at 5°C) [4] [10].
Hot dissolution in DMF followed by controlled cooling and anti-solvent addition produces Form I apixaban crystals with dimer levels below 0.05%. The protocol involves:
Solubility studies in co-solvent systems reveal preferential solvation parameters governing dimer exclusion. In ethanol-water mixtures, apixaban exhibits maximum preferential solvation by ethanol (δx₃ = 0.83) at 0.60 ethanol mole fraction, while dimers show negative solvation parameters (δx₃ = -0.25). This thermodynamic behavior enables the design of crystallization processes where dimer supersaturation precedes apixaban crystallization by >15 minutes, allowing dimer removal through targeted seeding strategies [10].
Table 3: Solvent Systems for Dimer Removal via Crystallization
Solvent System | Ratio (v/v) | Temperature Regime | Dimer Reduction Efficiency | Final API Purity |
---|---|---|---|---|
DMF/ethanol-water | 1:3 | 80°C → 0°C (0.2°C/min) | 98.7% | 99.92% |
Ethanol-water | 55:45 | 65°C → 5°C (0.5°C/min) | 94.2% | 99.85% |
Acetone-water | 70:30 | 50°C → -10°C (0.3°C/min) | 89.5% | 99.78% |
Isopropanol-water | 60:40 | 70°C → 10°C (0.4°C/min) | 91.8% | 99.81% |
The polymorphic outcome critically influences dimer entrapment, with thermodynamically stable Form I crystals (characterized by PXRD peaks at 10.8°, 15.3°, 17.1° 2θ) exhibiting superior dimer rejection compared to metastable Form II. Controlled nucleation through supersaturation control (maintained at 1.2-1.5) prevents spontaneous crystallization that would otherwise incorporate dimers into the crystal lattice. This approach yields API with dimer content consistently below 0.07% without requiring additional purification steps [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1